Rabeprazole metabolite active sulfenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rabeprazole metabolite active sulfenamide is a crucial compound derived from rabeprazole, a proton pump inhibitor used primarily to treat acid-related gastrointestinal disorders. This compound is formed in the acidic environment of the stomach’s parietal cells and plays a significant role in inhibiting gastric acid secretion by targeting the hydrogen-potassium ATPase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rabeprazole sodium, the precursor to rabeprazole metabolite active sulfenamide, is synthesized through a series of chemical reactions involving benzimidazole derivatives. The synthesis typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with formic acid.
Substitution Reaction: The benzimidazole core undergoes a substitution reaction with 3-methoxypropyl chloride to form 2-[(4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.
Sulfoxidation: The final step involves the oxidation of the sulfur atom to form rabeprazole sodium
Industrial Production Methods
Industrial production of rabeprazole sodium involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and filtration, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to meet pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions
Rabeprazole metabolite active sulfenamide undergoes several chemical reactions, including:
Oxidation: Conversion of rabeprazole to its active sulfenamide form in the acidic environment of the stomach.
Reduction: Potential reduction reactions in the presence of reducing agents.
Substitution: Substitution reactions involving the benzimidazole core
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for sulfoxidation.
Reducing Agents: Sodium borohydride for reduction reactions.
Acidic Conditions: Low pH environments to facilitate the formation of the active sulfenamide
Major Products
Active Sulfenamide: The primary product formed in the stomach’s acidic environment.
Thioether Metabolites: Formed through further metabolic reactions
Scientific Research Applications
Rabeprazole metabolite active sulfenamide has several scientific research applications:
Chemistry: Used as a model compound to study proton pump inhibitors and their chemical properties.
Biology: Investigated for its role in cellular processes involving acid secretion.
Medicine: Widely used in the treatment of gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome.
Industry: Employed in the pharmaceutical industry for the development of new proton pump inhibitors
Mechanism of Action
Rabeprazole metabolite active sulfenamide exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme in the stomach’s parietal cells. This enzyme is responsible for the final step in gastric acid secretion. The active sulfenamide binds covalently to the enzyme, blocking acid production and raising gastric pH .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: Shares the same core structure and function.
Esomeprazole: An enantiomer of omeprazole with enhanced pharmacokinetic properties
Uniqueness
Rabeprazole metabolite active sulfenamide is unique due to its rapid activation in the acidic environment and its high pKa value, allowing it to be effective at higher pH levels compared to other proton pump inhibitors .
Properties
CAS No. |
127486-15-1 |
---|---|
Molecular Formula |
C18H20N3O2S+ |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-(3-methoxypropoxy)-6-methyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene |
InChI |
InChI=1S/C18H20N3O2S/c1-13-16-12-24-21-15-7-4-3-6-14(15)19-18(21)20(16)9-8-17(13)23-11-5-10-22-2/h3-4,6-9H,5,10-12H2,1-2H3/q+1 |
InChI Key |
MBZKTPUZSWZEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.